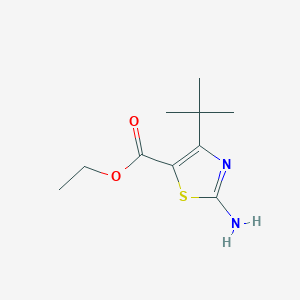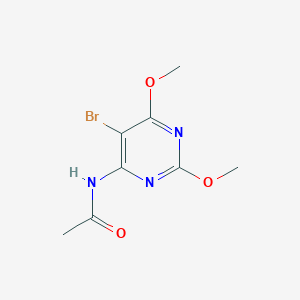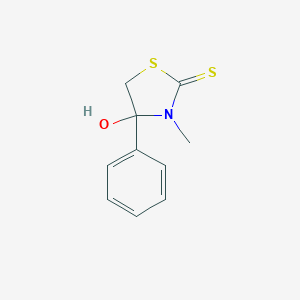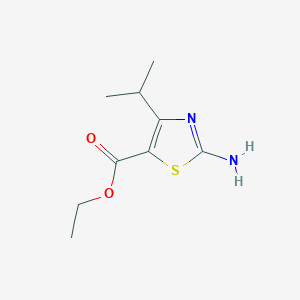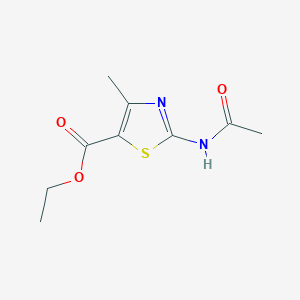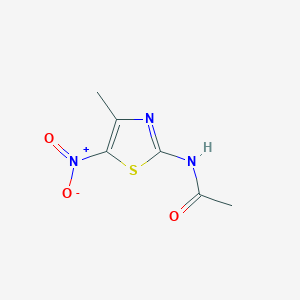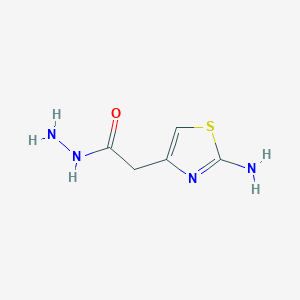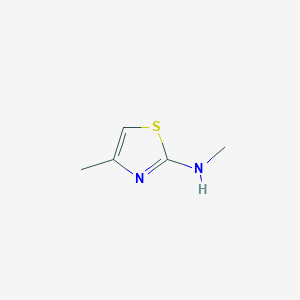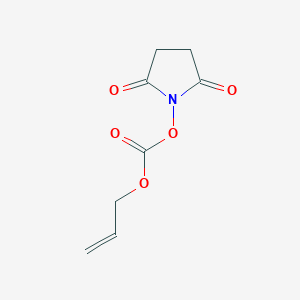![molecular formula C8H9ClN4O2 B189752 N-[2-(acetylamino)-6-chloropyrimidin-4-yl]acetamide CAS No. 7148-63-2](/img/structure/B189752.png)
N-[2-(acetylamino)-6-chloropyrimidin-4-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(acetylamino)-6-chloropyrimidin-4-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has a wide range of biological activities. It has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of N-[2-(acetylamino)-6-chloropyrimidin-4-yl]acetamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
N-[2-(acetylamino)-6-chloropyrimidin-4-yl]acetamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. This compound has also been found to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(acetylamino)-6-chloropyrimidin-4-yl]acetamide has several advantages for lab experiments. It is easy to synthesize, has a high yield, and is relatively stable. However, this compound has some limitations as well. It is highly insoluble in water, which can make it difficult to work with in aqueous solutions. It also has limited solubility in organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[2-(acetylamino)-6-chloropyrimidin-4-yl]acetamide. One potential direction is to explore its use in combination therapy for the treatment of cancer and other diseases. Another direction is to investigate its potential use as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis and formulation for use in various applications.
Métodos De Síntesis
The synthesis of N-[2-(acetylamino)-6-chloropyrimidin-4-yl]acetamide is a multi-step process that involves the reaction of 2-amino-4-chloropyrimidine with acetic anhydride to form N-acetyl-2-amino-4-chloropyrimidine. This intermediate is then reacted with acetic acid to yield N-[2-(acetylamino)-6-chloropyrimidin-4-yl]acetamide. The synthesis of this compound has been optimized to obtain high yields and purity.
Aplicaciones Científicas De Investigación
N-[2-(acetylamino)-6-chloropyrimidin-4-yl]acetamide has been extensively studied for its scientific research applications. It has been found to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory activities. This compound has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer’s disease, and Parkinson’s disease.
Propiedades
Número CAS |
7148-63-2 |
|---|---|
Nombre del producto |
N-[2-(acetylamino)-6-chloropyrimidin-4-yl]acetamide |
Fórmula molecular |
C8H9ClN4O2 |
Peso molecular |
228.63 g/mol |
Nombre IUPAC |
N-(2-acetamido-6-chloropyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C8H9ClN4O2/c1-4(14)10-7-3-6(9)12-8(13-7)11-5(2)15/h3H,1-2H3,(H2,10,11,12,13,14,15) |
Clave InChI |
CWYKGJYYAJPKKJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=NC(=N1)NC(=O)C)Cl |
SMILES canónico |
CC(=O)NC1=CC(=NC(=N1)NC(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



